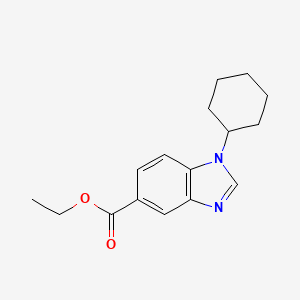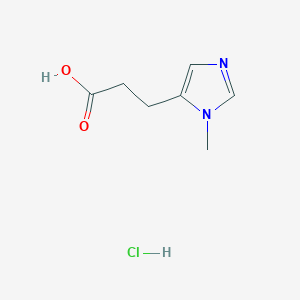
Ácido 3-(1-metil-1H-imidazol-5-il)propanoico clorhidrato
Descripción general
Descripción
3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Los derivados de imidazol, como el ácido 3-(1-metil-1H-imidazol-5-il)propanoico clorhidrato, se ha encontrado que exhiben una amplia gama de actividades biológicas . Se han utilizado en el desarrollo de varios fármacos debido a sus propiedades químicas y biológicas .
Aplicaciones antibacterianas
Los derivados de imidazol han mostrado propiedades antibacterianas . Esto sugiere que el ácido 3-(1-metil-1H-imidazol-5-il)propanoico clorhidrato podría utilizarse potencialmente en el desarrollo de nuevos agentes antibacterianos .
Aplicaciones antimicobacterianas
Además de sus propiedades antibacterianas, los derivados de imidazol también han demostrado actividades antimicobacterianas . Esto podría hacer que el ácido 3-(1-metil-1H-imidazol-5-il)propanoico clorhidrato sea un candidato para el desarrollo de fármacos para tratar infecciones micobacterianas .
Aplicaciones antiinflamatorias
Se ha encontrado que los derivados de imidazol exhiben actividades antiinflamatorias . Esto sugiere que el ácido 3-(1-metil-1H-imidazol-5-il)propanoico clorhidrato podría utilizarse potencialmente en el tratamiento de afecciones inflamatorias .
Aplicaciones antitumorales
Los derivados de imidazol han mostrado propiedades antitumorales . Esto sugiere que el ácido 3-(1-metil-1H-imidazol-5-il)propanoico clorhidrato podría utilizarse potencialmente en el desarrollo de nuevos agentes antitumorales .
Aplicaciones antidiabéticas
Los derivados de imidazol han demostrado actividades antidiabéticas . Esto podría hacer que el ácido 3-(1-metil-1H-imidazol-5-il)propanoico clorhidrato sea un candidato para el desarrollo de fármacos para tratar la diabetes .
Análisis Bioquímico
Biochemical Properties
3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride plays a pivotal role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is involved in the metabolism of histidine, where it may undergo oxidation or transamination . The interactions between 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride and these biomolecules are essential for maintaining cellular homeostasis and metabolic balance.
Cellular Effects
The effects of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . These changes can have significant implications for cell growth, differentiation, and overall cellular health.
Molecular Mechanism
At the molecular level, 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent alterations in cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic pathways and cellular function. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it is a product of histidine metabolism and can be further metabolized through oxidation or transamination . These metabolic pathways are essential for maintaining cellular energy balance and overall metabolic health.
Transport and Distribution
The transport and distribution of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The efficient transport and distribution of this compound are crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound is essential for its role in modulating enzyme activity, gene expression, and cellular metabolism.
Propiedades
IUPAC Name |
3-(3-methylimidazol-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-9-5-8-4-6(9)2-3-7(10)11;/h4-5H,2-3H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTBWXFTMUJXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


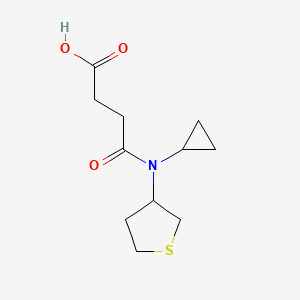
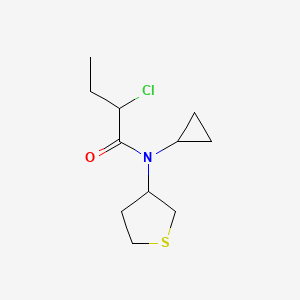
![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)
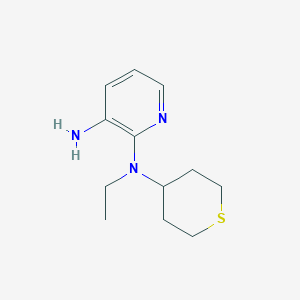
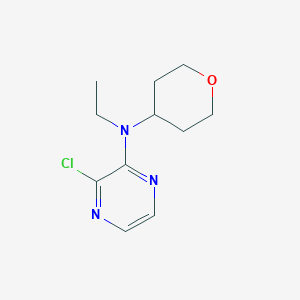
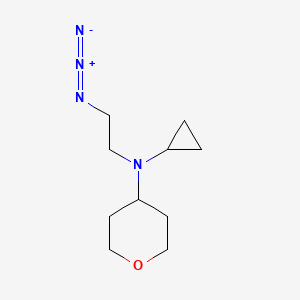
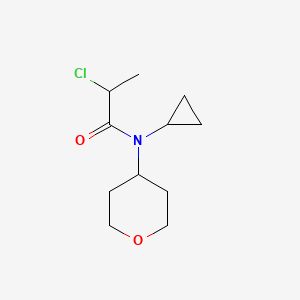

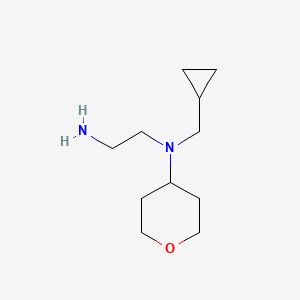
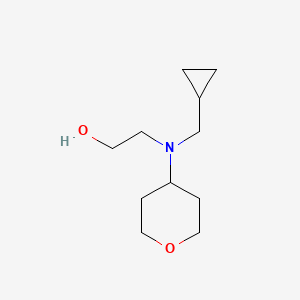
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)
